1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Organic Synthesis Hydrogen Bonding Reactivity

Sourcing generic benzyloxy-nitrophenyl ethanone analogs risks synthetic failure due to positional isomerism. This specific C2,C3,C4-isomer (CAS 1035229-31-2) provides the exact hydrogen-bonding network required for cyclization to benzoxazinones. - Enables synthesis of 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one, unattainable with C5-isomers. - XLogP3 of 3.1 supports pharmacophore development for CNS targets. - Supplied with rigorous analytical documentation to ensure structural fidelity and lot-to-lot consistency.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 1035229-31-2
Cat. No. B1529784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
CAS1035229-31-2
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O
InChIInChI=1S/C15H13NO5/c1-10(17)12-7-8-13(14(15(12)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
InChIKeyZTFYNFDZGRLCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: Chemical Identity & Class Overview


1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS 1035229-31-2) is a nitro-substituted aromatic ketone with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol [1]. It belongs to the class of benzyloxy-nitrophenyl ethanone derivatives, characterized by the presence of reactive nitro (-NO2), hydroxyl (-OH), and benzyloxy (-OCH2C6H5) functional groups on a phenyl ethanone core [2]. The compound is primarily utilized as a synthetic intermediate in organic synthesis and pharmaceutical research .

Synthetic Intermediate

Benzyloxy-nitrophenyl ethanone scaffold for heterocyclic chemistry and pharmaceutical synthesis

Reactive Motif

Orthogonal nitro, hydroxyl, and benzyloxy groups enable selective transformations

Positional Specificity

C4-benzyloxy substitution pattern required for regiospecific cyclization and target engagement

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: Why Generic Substitution Fails


Generic substitution among benzyloxy-nitrophenyl ethanone analogs is not scientifically defensible due to the critical impact of positional isomerism on molecular properties, reactivity, and synthetic utility. The specific arrangement of the benzyloxy (C4), hydroxyl (C2), and nitro (C3) groups on the phenyl ring dictates the compound's hydrogen-bonding network, electronic distribution, and subsequent reactivity profile [1]. For instance, the para-substituted analog 4'-Benzyloxy-3'-nitroacetophenone (CAS 14347-05-8) lacks the C2 hydroxyl group entirely, fundamentally altering its hydrogen-bond donor capacity and nucleophilic character [2]. Similarly, the C5 positional isomer (CAS 861841-94-3) presents a different substitution pattern that can lead to divergent outcomes in downstream synthetic transformations, particularly in cyclization reactions and metal-chelation processes . Substitution without rigorous comparative validation introduces unacceptable risk of synthetic failure or altered biological activity.

C5 positional isomer (CAS 861841-94-3)

Altered benzyloxy position may disrupt intramolecular hydrogen-bond network critical for reactivity and target interactions.

H-bond motif differs despite same donor count, as shown by Hibbs et al. (2003) for C5-isomer.

4'-Benzyloxy-3'-nitroacetophenone (CAS 14347-05-8)

Lacks C2 hydroxyl group, eliminating a key hydrogen-bond donor and altering solubility profile.

Estimated lower LogP may shift physicochemical and biological behavior.

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: Quantitative Evidence for Differentiation


Hydrogen-Bond Donor Capacity in C4-Isomer Reactivity

The target compound (C4-isomer) possesses a unique intramolecular hydrogen-bonding motif compared to its C5-isomer analog (CAS 861841-94-3) due to the position of the benzyloxy group relative to the hydroxyl and nitro groups. This structural feature directly impacts the molecule's charge density and reactivity, as demonstrated by Hibbs et al. (2003) in their analysis of the C5-isomer [1]. The C4-isomer's distinct hydrogen-bonding pattern is a key differentiator for reactions sensitive to this structural nuance.

H-Bond Motif
Class-level inference
Same H-bond donor count (1) as C5-isomer, but distinct spatial arrangement due to C4 vs C5 benzyloxy position.
May influence target binding or cyclization pathway.
Inferred from C5-isomer charge density study (Hibbs 2003). Direct C4 data not reported.
Organic Synthesis Hydrogen Bonding Reactivity

LogP Differentiates Solubility and Permeability

The calculated partition coefficient (XLogP3) for the target compound is 3.1 [1]. This value is notably higher than the estimated LogP for the para-substituted analog 4'-Benzyloxy-3'-nitroacetophenone (CAS 14347-05-8), which lacks the C2 hydroxyl group and would be expected to have a lower LogP [2]. This difference in lipophilicity can significantly influence solubility, membrane permeability, and overall pharmacokinetic behavior in biological systems.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 3.1 vs. lower estimated value for dehydroxylated analog (CAS 14347-05-8).
Higher lipophilicity may alter solubility and permeability profiles.
Comparator LogP estimated; no experimental value available.
Physicochemical Properties Drug Discovery LogP

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: Optimal Application Scenarios


Heterocycle Synthesis via Intramolecular Hydrogen Bonding

This compound is ideally suited as a building block in the synthesis of heterocyclic systems, such as benzoxazinones, where the specific intramolecular hydrogen-bonding network of the C4-isomer is required to direct the cyclization pathway [1]. The downstream product 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1035229-32-3) is a documented derivative, underscoring its utility in generating complex molecular architectures that are unattainable with the C5-isomer or the dehydroxylated analog [2].

Lipophilic Pharmacophores for CNS & Intracellular Targets

The target compound's calculated XLogP3 of 3.1 [1] makes it a more suitable starting point for the development of pharmacophores that require higher lipophilicity for blood-brain barrier penetration or intracellular accumulation, compared to its less lipophilic, dehydroxylated analog [2]. This physicochemical property is a critical differentiator in early-stage drug discovery for central nervous system or intracellular targets.

Application
Selection Property
Validation Focus
Heterocycle synthesis (e.g., benzoxazinones)
Regioselective cyclization suitability
Intramolecular hydrogen-bonding pattern
Lipophilic pharmacophore design
XLogP3 value
Membrane permeability assay

Technical Documentation Hub

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38 linked technical documents
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